molecular formula C13H16O3 B1335097 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde CAS No. 872183-27-2

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

Cat. No. B1335097
M. Wt: 220.26 g/mol
InChI Key: KQKITKAUHIZELC-UHFFFAOYSA-N
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Description

The compound 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a chemically synthesized molecule that may be related to various benzaldehyde derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff base complexes, as seen in the research where 3-methoxy-2-hydroxy-benzaldehyde reacts with allylamine to form metal complexes . Another synthesis approach involves the reaction of isothiochroman-4-one with benzaldehyde . These methods suggest that the synthesis of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could potentially involve a similar Schiff base formation or condensation reaction with appropriate precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography . For instance, Schiff base complexes derived from 3-methoxy-2-hydroxy-benzaldehyde and allylamine showed octahedral and square planar geometries around the central metal ion . These findings indicate that the molecular structure of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could also be elucidated using similar analytical methods to determine its geometry and conformation.

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives can be influenced by the substituents on the aromatic ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the inhibitory activity of these compounds against enzymes like catechol O-methyltransferase . Therefore, the chemical reactions of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde would likely be influenced by the allyl, ethoxy, and methoxy groups, potentially leading to various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be characterized by spectroscopic studies, which provide information on functional groups, molecular geometry, and electronic structure . For example, the electrochemical behavior of Schiff base complexes can be studied using cyclic voltammetry, which reveals the effects of substituent groups on redox potential . Similarly, the physical and chemical properties of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could be assessed using these techniques to understand its stability, reactivity, and potential applications.

Scientific Research Applications

Homologation and Synthesis Applications

  • Homologation of Benzaldehydes

    A study discusses the homologation of benzaldehydes, including methods that could potentially be applied to compounds like 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Dabdoub et al., 2012).

  • Synthesis of Polyazomethines

    Research on the synthesis of bis-aldehyde monomers, which includes compounds structurally related to 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, suggests potential applications in creating electrically conductive polyazomethines (Hafeez et al., 2019).

  • Benzaldehyde in Organic Synthesis

    The use of benzaldehyde derivatives in various organic synthesis reactions, such as allylation, could be relevant to 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Malkov et al., 2008).

Chemical Properties and Analysis

  • Spectral and Structural Characterization

    Studies on the spectroscopic characterization of similar benzaldehyde derivatives provide insights into their physical and chemical properties, which could be applicable to 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Kühl et al., 2007).

  • Oxidation Mechanisms

    Research on the oxidation of methoxy benzaldehydes, including their reaction kinetics, can offer valuable information for understanding the behavior of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde under similar conditions (Malik et al., 2016).

Potential Applications in Material Science

  • Nonlinear Optical Materials: Investigations into the properties of methoxy benzaldehydes in the context of nonlinear optical materials suggest potential applications of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in this field (Venkataramanan et al., 1994).

properties

IUPAC Name

4-ethoxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKITKAUHIZELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389770
Record name 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

CAS RN

872183-27-2
Record name 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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